

optimizing ACH-000143 dosage for maximum efficacy

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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Technical Support Center: ACH-000143

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with **ACH-000143**. The information is designed to help optimize experimental design and address common challenges to achieve maximum efficacy.

Frequently Asked Questions (FAQs)

General

- What is **ACH-000143**? **ACH-000143** is a potent and orally active agonist for the melatonin receptors MT1 and MT2.^{[1][2]} It is a benzimidazole derivative that has been shown to have a regulatory effect on peripheral absorption and liver lipid metabolism.^{[2][3][4]}
- What is the mechanism of action of **ACH-000143**? **ACH-000143** activates the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.^{[2][3]} This activation initiates downstream signaling pathways that influence circadian rhythms and metabolic processes.^{[2][3]}

Dosing and Administration

- What is a recommended starting dose for in vivo studies? In studies with high-fat diet-induced obese rats, oral doses of 10 mg/kg and 30 mg/kg administered once daily for two

months were shown to be effective in reducing plasma glucose and liver triglycerides.[\[1\]](#)[\[2\]](#)[\[5\]](#)

- What is the safety profile of **ACH-000143**? **ACH-000143** has been shown to be devoid of hERG binding, genotoxicity, and behavioral alterations at oral doses up to 100 mg/kg in rats. [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Design

- What are the key in vitro assays for assessing **ACH-000143** activity? Key in vitro assays include radioligand binding assays and cellular functional assays.[\[3\]](#) For functional assays, Chinese Hamster Ovary (CHO) cells expressing human MT1 or MT2 receptors are commonly used.[\[3\]](#)
- What are the expected EC50 values for **ACH-000143**? **ACH-000143** has reported EC50 values of 0.06 nM for the MT1 receptor and 0.32 nM for the MT2 receptor.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Poor Solubility or Compound Precipitation

- Issue: The formulated **ACH-000143** solution is cloudy or shows precipitation.
- Possible Cause: **ACH-000143** may have limited solubility in certain aqueous solutions.
- Solution:
 - Formulation: Use a vehicle system known to be effective for this compound. Several have been reported:
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[\[1\]](#)
 - 10% DMSO, 90% (20% SBE- β -CD in Saline).[\[1\]](#)
 - 10% DMSO, 90% Corn Oil.[\[1\]](#)
 - For some in vivo studies, a formulation of 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC has been used.[\[3\]](#)

- Physical Intervention: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation occurs during preparation.[\[1\]](#)
- Solvent Quality: Ensure you are using newly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[\[1\]](#)

Inconsistent or Unexpected In Vitro Results

- Issue: High variability in functional assay results.
- Possible Cause:
 - Cell health and passage number of the MT1/MT2 expressing cell lines.
 - Inconsistent compound concentration due to improper dissolution or adsorption to plastics.
 - Assay readout sensitivity.
- Solution:
 - Cell Culture: Maintain a consistent cell passage number and ensure high cell viability before each experiment.
 - Compound Handling: Prepare fresh stock solutions and dilutions for each experiment. Consider using low-adhesion microplates.
 - Assay Optimization: Ensure the chosen assay readout (e.g., cell impedance for MT1, cAMP for MT2) is optimized for your specific cell line and experimental conditions.[\[3\]](#)

Unexpected In Vivo Efficacy

- Issue: Lack of expected physiological effects (e.g., no change in plasma glucose).
- Possible Cause:
 - Inadequate dosing or bioavailability.
 - Issues with the animal model.

- Improper formulation or administration.
- Solution:
 - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state.
 - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of **ACH-000143** in your model.
 - Formulation and Administration: Double-check the formulation protocol and ensure proper oral gavage technique to guarantee the full dose is administered.

Data Presentation

Table 1: In Vitro Potency of **ACH-000143**

| Receptor | EC50 (nM) |
|----------|------------|
| MT1 | 0.06[1][2] |
| MT2 | 0.32[1][2] |

Table 2: In Vivo Efficacy of **ACH-000143** in High-Fat Diet Rats

| Dose (oral, daily) | Outcome | Result |
|--------------------|--------------------------|--|
| 10 mg/kg | Plasma Glucose Reduction | -16.4%[1][2] |
| 30 mg/kg | Plasma Glucose Reduction | -16.9%[1][2] |
| 10 - 30 mg/kg | Body Weight Gain | Significantly reduced weekly gain[1][2][5] |
| 10 - 30 mg/kg | Liver Health | Reduced liver triglycerides and steatosis[1][2][5] |

Experimental Protocols

1. Radioligand Binding Assay

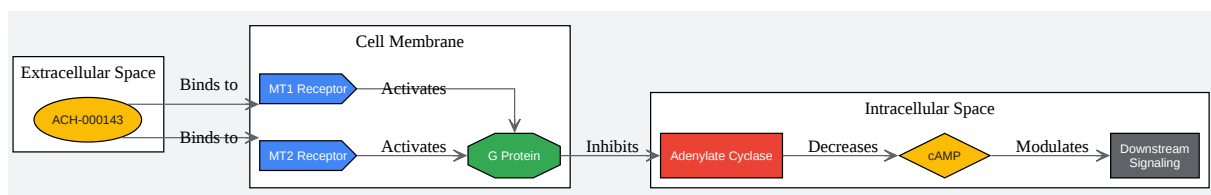
- Objective: To determine the binding affinity of **ACH-000143** to MT1 and MT2 receptors.
- Methodology:
 - Use cell membranes from CHO cells recombinantly expressing human MT1 or MT2 receptors.[\[3\]](#)
 - Incubate the cell membranes with varying concentrations of **ACH-000143** and a constant concentration of the radioligand, [¹²⁵I]2-iodomelatonin.[\[3\]](#)
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand.
 - Quantify the amount of bound radioligand using scintillation counting.[\[3\]](#)
 - Calculate the inhibition constant (K_i) by analyzing the competition binding data.[\[3\]](#)

2. Cellular Functional Assays

- Objective: To measure the agonist activity of **ACH-000143** at the MT1 and MT2 receptors.
- Methodology:
 - Seed CHO cells expressing either human MT1 or MT2 receptors in appropriate microplates.[\[3\]](#)
 - Treat the cells with a range of concentrations of **ACH-000143** (typically from 0.01 nM to 100 μM).[\[3\]](#)
 - For MT1 expressing cells, measure changes in cell impedance using cellular dielectric spectroscopy.[\[3\]](#)
 - For MT2 expressing cells, measure changes in intracellular cAMP levels using a fluorometric method.[\[3\]](#)

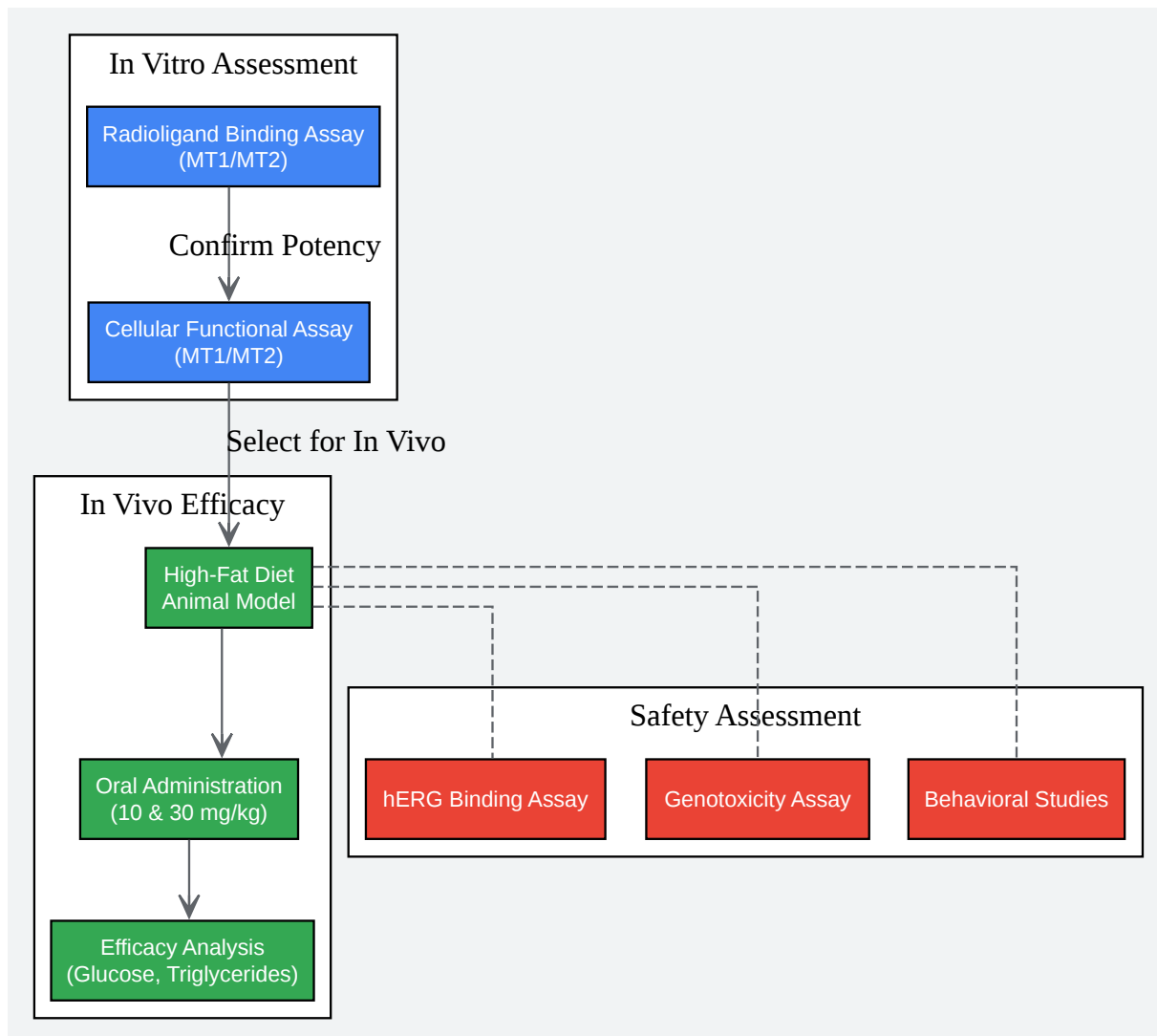
- Generate dose-response curves and calculate the EC50 values.[3]

Visualizations



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Caption: Signaling pathway of **ACH-000143** through MT1 and MT2 receptors.



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